molecular formula C8H14N2O2 B13523946 3-(piperazin-1-yl)dihydrofuran-2(3H)-one

3-(piperazin-1-yl)dihydrofuran-2(3H)-one

Cat. No.: B13523946
M. Wt: 170.21 g/mol
InChI Key: GGSWXJQQJIORJH-UHFFFAOYSA-N
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Description

3-(Piperazin-1-yl)oxolan-2-one is a chemical compound with the molecular formula C8H15N2O2. It is known for its unique structure, which includes a piperazine ring and an oxolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)oxolan-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino groups, parallel solid-phase synthesis, and photocatalytic synthesis . These methods provide various pathways to obtain the desired compound with high purity and yield.

Industrial Production Methods

Industrial production of 3-(Piperazin-1-yl)oxolan-2-one involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process often includes the use of automated reactors and continuous flow systems to maintain consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)oxolan-2-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The piperazine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the piperazine ring .

Scientific Research Applications

3-(Piperazin-1-yl)oxolan-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Piperazin-1-yl)oxolan-2-one is unique due to its specific combination of the piperazine and oxolane rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

3-piperazin-1-yloxolan-2-one

InChI

InChI=1S/C8H14N2O2/c11-8-7(1-6-12-8)10-4-2-9-3-5-10/h7,9H,1-6H2

InChI Key

GGSWXJQQJIORJH-UHFFFAOYSA-N

Canonical SMILES

C1COC(=O)C1N2CCNCC2

Origin of Product

United States

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